![molecular formula C20H16N2O3S B2529962 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-2-carboxamide CAS No. 2097900-48-4](/img/structure/B2529962.png)
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-2-carboxamide
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Overview
Description
The compound "N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-2-carboxamide" is a benzothiazole derivative, which is a class of compounds known for their diverse biological activities, including anticancer properties. Benzothiazole and its derivatives have been extensively studied due to their potential therapeutic applications .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the condensation of 2-aminobenzoic acid with various reagents to form the core benzothiazole structure, followed by further functionalization. For instance, the synthesis of N-[2-(substituted benzothiazol-2-carbamoyl)phenyl]substituted-fluoro-benzamides involves acyl chlorination, cyclization, and coupling reactions . Similarly, the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide is achieved through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy. These techniques provide detailed information about the molecular framework and the nature of substituents attached to the benzothiazole core .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo a range of chemical reactions, including coordination with metal ions to form complexes, as seen in the reaction of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide with various metal ions . These reactions can significantly alter the biological activity and physical properties of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents and the presence of metal complexes. Thermal gravimetric analysis (TGA) and magnetic and molar conductance measurements are used to study these properties . The ligand's behavior as a monobasic bidentate ON sites, involving the phenolic oxygen and azomethine nitrogen, is crucial for its binding modes .
Case Studies
The anticancer activities of benzothiazole derivatives have been evaluated in various studies. For example, the Co(II), Cu(II), Zn(II), and Ag(I) complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide showed significant toxicity against human colon carcinoma cells, with IC50 values indicating strong antitumor potential for Co(II), Cu(II), and Zn(II) compounds . Additionally, the antibacterial and antifungal activities of these compounds have been assessed, with some showing high activity against specific strains . These case studies highlight the potential of benzothiazole derivatives as therapeutic agents.
Scientific Research Applications
DNA Interaction and Fluorescent Staining
Hoechst 33258 and its analogues, known for their ability to bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences, provide a starting point for rational drug design and serve as a model for DNA sequence recognition and binding. These compounds, by virtue of their structural characteristics, offer insights into the development of new fluorescent dyes for chromosome and nuclear staining, aiding in cell biology and genetic analysis U. Issar, R. Kakkar, 2013.
Antimicrobial and Antitumor Properties
Benzothiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial and antitumor properties. The structural simplicity and ease of synthesis of benzothiazole compounds allow for the development of chemical libraries that could advance drug discovery efforts, particularly in cancer treatment A. Kamal, Mohammed Ali Hussaini Syed, Shaheer Malik Mohammed, 2015.
Synthetic Chemistry and Material Science
The synthesis and functionalization of benzothiazole derivatives have been explored for their applications in creating new materials and chemicals. These compounds are integral in developing novel organic frameworks, potentially useful in various industrial and pharmacological applications. For instance, the functionalization of the benzothiazole ring has led to the synthesis of compounds with enhanced physical, chemical, and biological properties, suitable for material science and drug development L. Zhilitskaya, B. Shainyan, N. О. Yarosh, 2021.
Renewable Energy and Sustainable Materials
The incorporation of furan derivatives, related to the furan-2-yl group in the compound of interest, in the synthesis of renewable energy resources and sustainable materials underscores the compound's potential in green chemistry. Furan derivatives, derived from biomass, are pivotal in developing new generations of polymers, functional materials, and alternative fuels, contributing to the sustainability of chemical industries V. M. Chernyshev, O. A. Kravchenko, V. Ananikov, 2017.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, suggesting that this compound may also interact with a range of cellular targets .
Biochemical Pathways
Similar compounds have been found to affect various biological pathways, suggesting that this compound may also have wide-ranging effects on cellular biochemistry .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level, suggesting that this compound may also have a range of effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-2-carboxamide
properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-16(13-7-9-14(10-8-13)17-5-3-11-25-17)12-21-19(24)20-22-15-4-1-2-6-18(15)26-20/h1-11,16,23H,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZXONIJMGPDBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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